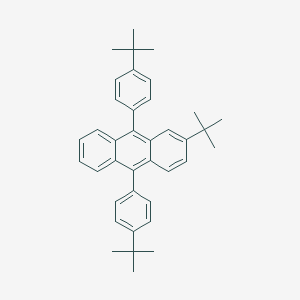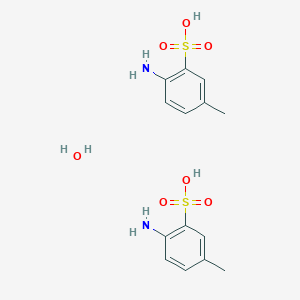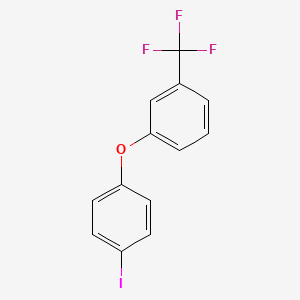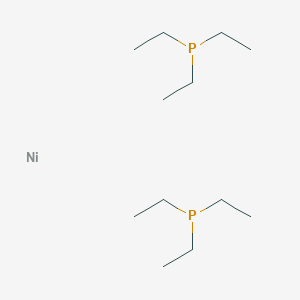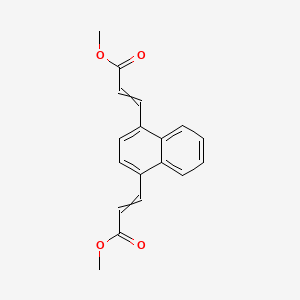
2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a naphthalene core and two propenoic acid ester groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester typically involves the esterification of 3,3’-(1,4-naphthalenediyl)bis(2-propenoic acid) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is often purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The double bonds in the propenoic acid moieties can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,3’-(1,4-Naphthalenediyl)bis(2-propenoic acid)
Reduction: 3,3’-(1,4-Naphthalenediyl)bis(propanoic acid) dimethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester depends on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can induce cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 3,3’-(2,6-naphthalenediyl)bis-, dimethyl ester
- 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, diethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is unique due to its specific naphthalene core and ester groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and medicine.
Eigenschaften
CAS-Nummer |
356793-28-7 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)naphthalen-1-yl]prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)11-9-13-7-8-14(10-12-18(20)22-2)16-6-4-3-5-15(13)16/h3-12H,1-2H3 |
InChI-Schlüssel |
BYVOYQNZBPUKFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C2=CC=CC=C12)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


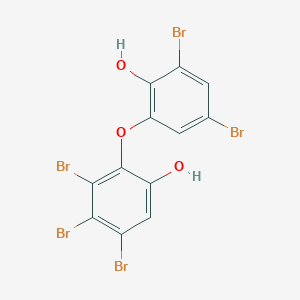
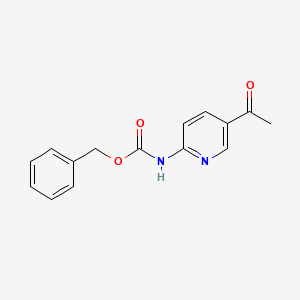
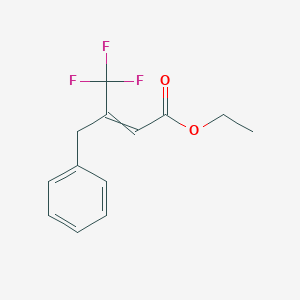
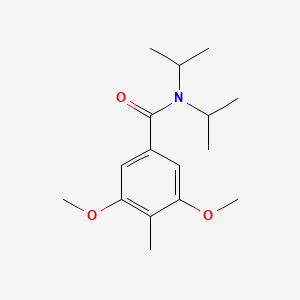
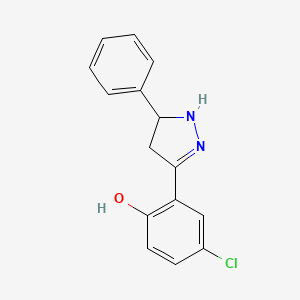
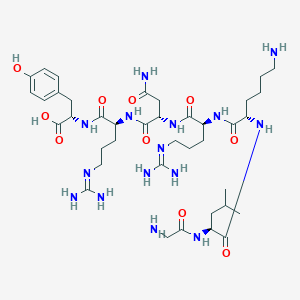

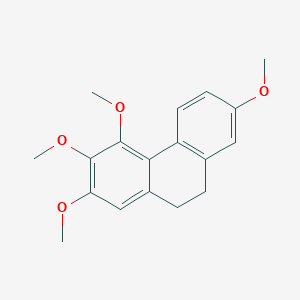
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

